[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol
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Overview
Description
[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a cyclopentane ring substituted with an amino group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-Amino-1-methylcyclopentyl]methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Introduction of Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines under controlled conditions.
Hydroxymethylation: The hydroxymethyl group is introduced through reactions such as hydroxymethylation, which can be achieved using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-Amino-1-methylcyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[(1R,2R)-2-Amino-1-methylcyclohexanol]: Similar structure but with a cyclohexane ring.
[(1R,2R)-2-Amino-1-methylcyclopropanol]: Similar structure but with a cyclopropane ring.
Uniqueness
[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
[(1R,2R)-2-amino-1-methylcyclopentyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(5-9)4-2-3-6(7)8/h6,9H,2-5,8H2,1H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJDOVOKSWFTCD-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@H]1N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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